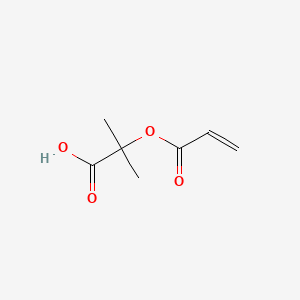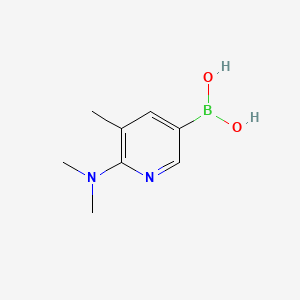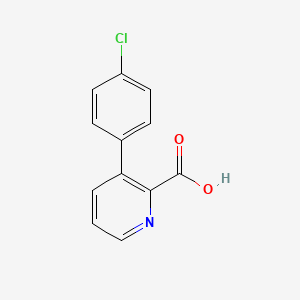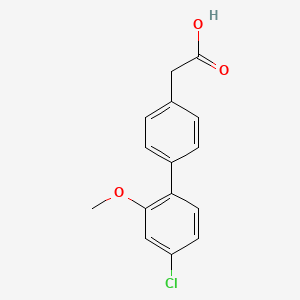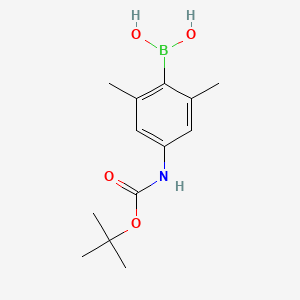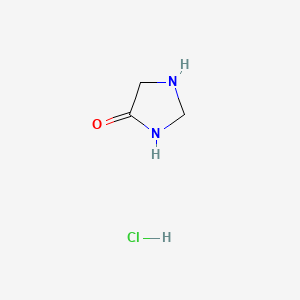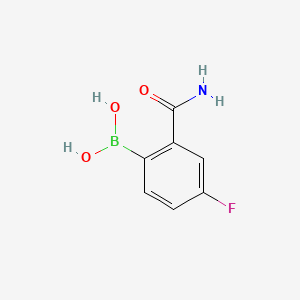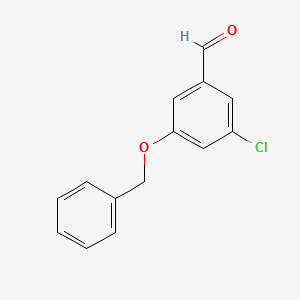![molecular formula C14H17Br2NO2S B582295 1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione CAS No. 1231160-83-0](/img/structure/B582295.png)
1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
説明
1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is a thienopyrrolodione (TPD) based electron acceptor material (n-type semiconductor) which is used widely for organic photovoltaic (OPV) applications . They have very powerful electron withdrawing capability .
Synthesis Analysis
This compound is used in the synthesis of low band gap polymers for numerous OPV devices including bulk heterojunction solar cells . The synthesis involves alternating copolymers consisting of dialkoxylated naphthalene along with either dithiophenylated 1, 4-dioxopyrrolo- [3, 4c]-pyrrole or 5H-thieno [3, 4-c] pyrrole-4, 6-dione .Molecular Structure Analysis
The molecular structure of this compound is characterized by a thienopyrrolodione (TPD) base, which is a powerful electron acceptor . This makes it an n-type semiconductor, suitable for use in organic photovoltaic (OPV) applications .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its role as an electron acceptor material in Polymer Solar Cells . It is used in the synthesis of low band gap polymers for numerous OPV devices .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 109-114 °C . Its empirical formula is C14H17Br2NO2S, and it has a molecular weight of 423.16 .科学的研究の応用
-
Esterification
- Scientific Field : Organic Chemistry .
- Application Summary : 1,3-Dibromo-5,5-dimethylhydantoin is used as a precatalyst for the activation of carbonyl functionality, crucial for a variety of industrial-scale condensation reactions .
- Methods of Application : The methodology involves the direct esterification of carboxylic acids and alcohols, and for aldol condensation of aldehydes using 1,3-dibromo-5,5-dimethylhydantoin under neat reaction conditions .
- Results : The method is air- and moisture-tolerant, allowing simple synthetic and isolation procedures for both reactions .
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines
- Scientific Field : Organic Chemistry .
- Application Summary : 1,3,5-Triazines are a class of compounds well known for a long time, and still continue the object of considerable interest, mainly due to their applications in different fields, including the production of herbicides and polymer photostabilisers .
- Methods of Application : The preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .
- Results : Some 1,3,5-triazines display important biological properties; for example hexamethylmelamine (HMM, 1) and 2-amino- 4-morphlino- s -triazine ( 2) are used clinically due to their antitumor properties to treat lung breast and ovarian cancer, respectively .
-
Dibromination of Alkenes
- Scientific Field : Organic Chemistry .
- Application Summary : 1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione can be used in the dibromination of alkenes .
- Methods of Application : The methodology involves the direct dibromination of alkenes using 1,3-dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione under neat reaction conditions .
- Results : The method is air- and moisture-tolerant, allowing simple synthetic and isolation procedures .
-
Organic Photovoltaic (OPV) Applications
- Scientific Field : Materials Science .
- Application Summary : 1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is a thienopyrrolodione (TPD) based electron acceptor material (n-type semiconductor) which is used widely for organic photovoltaic (OPV) applications .
- Methods of Application : This monomer is used in the synthesis of low band gap polymers for numerous OPV devices including bulk heterojunction solar cells .
- Results : TPD based conjugated polymers have exhibited a Power Conversion Efficiency (PCE) of as high as 7.3% in bulk heterojunction polymer solar cells .
-
Dibromination of Alkenes
- Scientific Field : Organic Chemistry .
- Application Summary : 1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione can be used in the dibromination of alkenes .
- Methods of Application : The methodology involves the direct dibromination of alkenes using 1,3-dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione under neat reaction conditions .
- Results : The method is air- and moisture-tolerant, allowing simple synthetic and isolation procedures .
-
Organic Photovoltaic (OPV) Applications
- Scientific Field : Materials Science .
- Application Summary : 1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is a thienopyrrolodione (TPD) based electron acceptor material (n-type semiconductor) which is used widely for organic photovoltaic (OPV) applications .
- Methods of Application : This monomer is used in the synthesis of low band gap polymers for numerous OPV devices including bulk heterojunction solar cells .
- Results : TPD based conjugated polymers have exhibited a Power Conversion Efficiency (PCE) of as high as 7.3% in bulk heterojunction polymer solar cells .
Safety And Hazards
将来の方向性
Given its powerful electron withdrawing capability and its role as an n-type semiconductor, this compound has significant potential for use in organic photovoltaic (OPV) applications . Its use in the synthesis of low band gap polymers for numerous OPV devices suggests it will continue to be a key material in the development of new organic electronic devices .
特性
IUPAC Name |
1,3-dibromo-5-(2-ethylhexyl)thieno[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Br2NO2S/c1-3-5-6-8(4-2)7-17-13(18)9-10(14(17)19)12(16)20-11(9)15/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZLCBYWDXFKCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C(=O)C2=C(SC(=C2C1=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Br2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10729038 | |
| Record name | 1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione | |
CAS RN |
1231160-83-0 | |
| Record name | 1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1231160-83-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone](/img/structure/B582212.png)
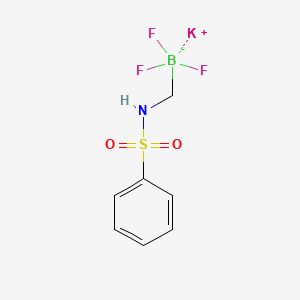
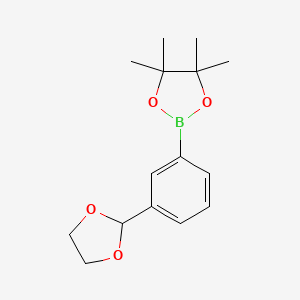
![(4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)methanamine](/img/structure/B582215.png)

